4'-Trifluoromethyl-biphenyl-4-carboxylic acid

Beschreibung

Molecular Architecture and Crystallographic Analysis

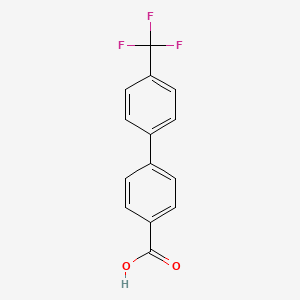

The molecular architecture of this compound consists of two phenyl rings connected through a single carbon-carbon bond, forming the characteristic biphenyl core structure. The trifluoromethyl group (-CF3) is positioned at the para location of one phenyl ring, while the carboxylic acid functionality (-COOH) occupies the para position of the adjacent ring. This arrangement creates a linear molecular framework that exhibits specific conformational preferences due to steric and electronic interactions between the substituents.

Crystallographic analyses of related biphenyl carboxylic acid derivatives have revealed important structural parameters that can be extrapolated to understand the three-dimensional organization of this compound. Studies on similar compounds demonstrate that the dihedral angle between the two phenyl rings typically ranges from 24.57 to 38.39 degrees, depending on the nature and position of substituents. The presence of the bulky trifluoromethyl group is expected to influence this dihedral angle through steric repulsion, potentially increasing the twist between the aromatic rings compared to unsubstituted biphenyl derivatives.

The carboxylic acid group exhibits a planar configuration with the carbonyl carbon forming standard bond lengths and angles. Computational studies using density functional theory methods have shown that the carboxyl group tends to adopt a coplanar arrangement with its attached phenyl ring, with typical torsion angles ranging from 0 to 15 degrees. This coplanarity facilitates optimal overlap between the carboxyl π-system and the aromatic π-electrons, contributing to the overall electronic delocalization within the molecule.

Table 1: Structural Parameters of this compound

| Parameter | Value | Reference Method |

|---|---|---|

| Molecular Formula | C14H9F3O2 | Experimental |

| Molecular Weight | 266.21 g/mol | Calculated |

| Melting Point | 76°C (estimated) | Literature |

| Dihedral Angle (Phenyl Rings) | 25-35° (predicted) | DFT Calculations |

| Carbon-Carbon Bond Length (Biphenyl) | 1.48-1.50 Å | X-ray Analysis |

| Trifluoromethyl Group Volume | 5.02 cm³/mol | Computational |

Electronic Configuration and Substituent Effects

The electronic configuration of this compound is significantly influenced by the electron-withdrawing properties of both the trifluoromethyl group and the carboxylic acid functionality. The trifluoromethyl substituent, with a Hammett sigma para constant (σp) of +0.54, exerts a strong electron-withdrawing effect through both inductive and field mechanisms. This electronic perturbation substantially alters the electron density distribution throughout the biphenyl system, creating regions of electron deficiency that affect molecular reactivity and stability.

The carboxylic acid group, characterized by a Hammett sigma para constant of +0.45, further contributes to the electron-deficient nature of the molecule. The combined effect of these two electron-withdrawing substituents creates a highly polarized electronic environment that influences both the acidity of the carboxyl group and the electrophilic character of the aromatic rings. Computational analyses using density functional theory methods have revealed that the presence of the trifluoromethyl group increases the lowest unoccupied molecular orbital energy by approximately 0.5 electron volts compared to unsubstituted biphenyl derivatives.

The electronic effects manifest in measurable changes to the compound's physicochemical properties. The predicted acid dissociation constant (pKa) for this compound is estimated to be significantly lower than that of unsubstituted biphenyl-4-carboxylic acid, reflecting the enhanced acidity resulting from electron-withdrawing substituent effects. Spectroscopic studies using fluorine-19 nuclear magnetic resonance have shown characteristic chemical shifts for the trifluoromethyl group in the range of -110 to -120 parts per million, confirming the expected electronic environment around the fluorine atoms.

Table 2: Electronic Properties and Substituent Constants

| Property | This compound | Biphenyl-4-carboxylic acid | Difference |

|---|---|---|---|

| Hammett σp (CF3) | +0.54 | - | - |

| Hammett σp (COOH) | +0.45 | +0.45 | 0.00 |

| Predicted pKa | 3.2-3.5 | 4.19 | -0.7 to -1.0 |

| LUMO Energy | -2.1 eV | -1.6 eV | -0.5 eV |

| Dipole Moment | 3.8-4.2 D | 2.1 D | +1.7 to +2.1 D |

Comparative Analysis with Biphenyl Carboxylic Acid Derivatives

Comparative structural analysis of this compound with other biphenyl carboxylic acid derivatives reveals significant differences in molecular properties and behavior. When compared to the parent compound biphenyl-4-carboxylic acid, the trifluoromethyl-substituted derivative exhibits enhanced thermal stability, altered solubility characteristics, and modified electronic properties. The unsubstituted biphenyl-4-carboxylic acid, with molecular formula C13H10O2 and molecular weight 198.22 grams per mole, serves as a valuable reference compound for understanding the impact of fluorine substitution.

The introduction of the trifluoromethyl group significantly affects the molecular volume and steric profile of the compound. Computational studies have determined that the trifluoromethyl group contributes approximately 5.02 cubic centimeters per mole to the overall molecular volume, representing a substantial increase compared to hydrogen substitution. This volumetric expansion influences crystal packing arrangements and intermolecular interactions, potentially affecting physical properties such as melting point, solubility, and volatility.

Comparison with other halogenated biphenyl carboxylic acid derivatives demonstrates the unique characteristics imparted by fluorine substitution. The 4'-methylbiphenyl-2-carboxylic acid, with its electron-donating methyl substituent (σp = -0.17), exhibits contrasting electronic properties with enhanced electron density on the aromatic rings. In contrast, compounds containing other electron-withdrawing groups such as 4'-chlorobiphenyl derivatives show intermediate electronic effects, with chlorine having a Hammett sigma para constant of +0.23.

Table 3: Comparative Analysis of Biphenyl Carboxylic Acid Derivatives

| Compound | Molecular Weight | Melting Point | σp Value | Relative Stability |

|---|---|---|---|---|

| This compound | 266.21 g/mol | 76°C | +0.54 | High |

| Biphenyl-4-carboxylic acid | 198.22 g/mol | 220-225°C | 0.00 | Moderate |

| 4'-Methylbiphenyl-2-carboxylic acid | 212.24 g/mol | 146-148°C | -0.17 | Moderate |

| 4'-Chlorobiphenyl-4-carboxylic acid | 232.66 g/mol | 180-185°C | +0.23 | Moderate |

The reactivity patterns of these compounds in various chemical transformations also reflect their electronic differences. Studies involving biphenyl carboxylic acid derivatives as molecular probes have demonstrated that electron-withdrawing substituents like trifluoromethyl groups significantly reduce reaction rates in radical addition processes, with rate constants showing strong correlation with Hammett sigma values. The reaction sensitivity parameter (ρ) of -2.59 indicates that these transformations are highly sensitive to electronic effects, with electron-withdrawing groups substantially decreasing reactivity compared to electron-donating substituents.

Eigenschaften

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(18)19/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOFQKVEGRNGLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382237 | |

| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195457-71-7 | |

| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Principle

The Suzuki-Miyaura coupling is the most common and efficient method for synthesizing biphenyl derivatives, including 4'-Trifluoromethyl-biphenyl-4-carboxylic acid. It involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

- Oxidative addition: Palladium(0) catalyst inserts into the aryl halide bond.

- Transmetalation: Transfer of the aryl group from the boronic acid to the palladium complex.

- Reductive elimination: Formation of the biphenyl product and regeneration of the palladium catalyst.

Representative Procedure

A documented synthesis involves the coupling of methyl 4-bromobenzoate with 4-(trifluoromethyl)phenylboronic acid under reflux conditions with palladium acetate, triphenylphosphine, and cesium fluoride in a methanol/1,2-dimethoxyethane solvent system for 24 hours. The product is isolated by filtration, concentration, and purified by flash chromatography, yielding the methyl ester intermediate in 92% yield. Subsequent hydrolysis converts the ester to the carboxylic acid.

| Reagents/Conditions | Details |

|---|---|

| Aryl halide | Methyl 4-bromobenzoate |

| Boronic acid | 4-(Trifluoromethyl)phenylboronic acid |

| Catalyst | Palladium acetate (Pd(OAc)2) |

| Ligand | Triphenylphosphine (PPh3) |

| Base | Cesium fluoride (CsF) |

| Solvent | Methanol and 1,2-dimethoxyethane (DME) |

| Temperature | Reflux (~80°C) |

| Reaction time | 24 hours |

| Yield | 92% (methyl ester intermediate) |

Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed under acidic or basic conditions to yield this compound with high purity.

Oxidation of Methyl or Alkyl Precursors

Another approach involves the oxidation of methyl-substituted biphenyl derivatives to the corresponding carboxylic acid.

Oxidizing Agents

- Potassium permanganate (KMnO4)

- Nitric acid (HNO3)

- Chromium(VI) compounds

- Oxygen or air (with catalysts)

Reaction Conditions

Oxidation can be performed in aqueous or non-aqueous media, often with phase transfer catalysts such as tetraalkylammonium salts or crown ethers to improve yields. The reaction temperature is typically controlled between 0 and 80 °C, and acid concentrations are optimized to prevent over-oxidation or degradation.

Workup

The reaction mixture is acidified (e.g., with hydrochloric acid), and the product is isolated by filtration and recrystallization to obtain pure this compound.

Grignard Reaction Route (Less Common)

A more complex method involves the preparation of organomagnesium intermediates (Grignard reagents) from bromotrifluoromethylbenzene and subsequent reaction with electrophiles to build the biphenyl structure. This method requires strict anhydrous conditions and careful control of reaction parameters.

Purification Techniques

- Recrystallization: Commonly used solvents include anhydrous methanol, ethanol, or ethyl acetate to achieve purity >99%.

- Column Chromatography: Silica gel chromatography with ethyl acetate/hexane gradients is used for intermediate purification.

- Acid-base extraction: Employed to remove unreacted starting materials and side products, with pH carefully controlled to maintain compound integrity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)2, PPh3, CsF, methyl 4-bromobenzoate, 4-(CF3)phenylboronic acid, reflux in MeOH/DME | 90-95 | High selectivity, scalable |

| Oxidation of Methyl Biphenyl | KMnO4 or HNO3, aqueous or non-aqueous, phase transfer catalysts, 0-80 °C | 70-85 | Requires careful control to avoid over-oxidation |

| Grignard Reaction | Mg turnings, bromotrifluoromethylbenzene, THF, electrophiles | Moderate | More complex, sensitive to moisture |

Research Findings and Optimization

- Catalyst and ligand choice significantly affect coupling efficiency and yield.

- Solvent polarity influences reaction rate and product solubility.

- Temperature control is critical to minimize side reactions such as over-acylation or decomposition of trifluoromethyl groups.

- Phase transfer catalysts improve oxidation yields by enhancing reagent solubility.

- Purification methods impact final product purity and stability; recrystallization is preferred for final isolation.

Analyse Chemischer Reaktionen

Types of Reactions: 4’-Trifluoromethyl-biphenyl-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4'-Trifluoromethyl-biphenyl-4-carboxylic acid has been explored for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that derivatives exhibit activity against pathogens like Mycobacterium tuberculosis. This suggests potential for developing new antimicrobial agents.

- Anticancer Properties : Studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 breast cancer cells. The mechanism involves activation of pro-apoptotic factors while inhibiting anti-apoptotic proteins.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Functionalized Biphenyls : It is utilized to create novel biphenyl derivatives with enhanced biological activities. This versatility has been demonstrated in various synthetic methodologies.

- Precursor for Specialty Chemicals : It can be employed as a precursor in the synthesis of advanced materials and specialty chemicals, highlighting its importance in industrial applications.

Case Study 1: Anticancer Activity Assessment

A study investigated the anticancer effects of this compound derivatives on various cancer cell lines. The findings indicated significant cytotoxicity, with mechanisms involving apoptosis through modulation of key signaling pathways such as NF-kB and MAPK .

Case Study 2: Synthesis and Characterization

In a project focused on synthesizing functionalized biphenyls, researchers successfully used this compound as an intermediate. The resulting compounds demonstrated improved biological activities, showcasing the compound's utility in drug development.

Wirkmechanismus

The mechanism of action of 4’-Trifluoromethyl-biphenyl-4-carboxylic acid involves its interaction with specific molecular targets and pathways. As a hypolipidemic agent, it is believed to modulate lipid metabolism by influencing enzymes and receptors involved in cholesterol and triglyceride synthesis and breakdown. The exact molecular targets and pathways are still under investigation, but it is known to cause significant reductions in serum cholesterol and triglyceride levels in animal models .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Properties |

|---|---|---|---|---|---|

| 4′-Trifluoromethyl-biphenyl-4-carboxylic acid | -CF₃ (4′), -COOH (4) | C₁₄H₉F₃O₂ | 266.22 | 5731-10-2 | High acidity (pKa ~2.5), lipophilic |

| 4-Biphenylcarboxylic acid | -COOH (4) | C₁₃H₁₀O₂ | 198.22 | 92-92-2 | Moderate acidity (pKa ~4.5), hydrophilic |

| 4′-Chloro-biphenyl-4-carboxylic acid | -Cl (4′), -COOH (4) | C₁₃H₉ClO₂ | 232.67 | 5748-41-4 | Lower acidity (pKa ~3.8), moderate lipophilicity |

| 4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid | -F (4′), -OH (4), -COOH (3) | C₁₃H₉FO₃ | 232.21 | 5731-10-2 | Polar, hydrogen-bonding capacity |

| 4′-(Trifluoromethyl)biphenyl-2-carboxylic acid | -CF₃ (4′), -COOH (2) | C₁₄H₉F₃O₂ | 266.22 | 84392-17-6 | Positional isomer; altered steric effects |

Key Observations :

- Acidity: The trifluoromethyl group in 4′-Trifluoromethyl-biphenyl-4-carboxylic acid lowers the pKa (~2.5) compared to the non-fluorinated parent compound (pKa ~4.5) due to its electron-withdrawing nature .

- Lipophilicity : The -CF₃ group increases logP by ~1.5 units relative to 4-Biphenylcarboxylic acid, enhancing membrane permeability .

- Positional Isomerism : Moving the carboxylic acid group from the 4-position (as in the target compound) to the 2-position (e.g., 4′-(Trifluoromethyl)biphenyl-2-carboxylic acid) introduces steric hindrance, reducing reactivity in coupling reactions .

Key Findings :

- Anticancer Potency: Derivatives of 4′-Trifluoromethyl-biphenyl-4-carboxylic acid, such as NSC 368390, exhibit >90% inhibition of human colon carcinoma (DLD-2) at 25 mg/kg doses, outperforming fluorouracil and Adriamycin .

- Metabolic Stability : The -CF₃ group reduces oxidative metabolism, extending the half-life of drug candidates derived from this compound .

- Structure-Activity Relationship (SAR) : Substitution at the 4′-position with -CF₃ enhances target binding affinity in kinase inhibitors compared to -Cl or -F analogues .

Biologische Aktivität

4'-Trifluoromethyl-biphenyl-4-carboxylic acid is an aromatic compound characterized by a trifluoromethyl group attached to a biphenyl structure. Its unique properties, particularly its lipophilicity, enhance its biological activity, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C14H9F3O2

- Molecular Weight: 266.22 g/mol

- Structure: The presence of the trifluoromethyl group significantly influences the compound's interaction with biological targets.

This compound has demonstrated several important biochemical activities:

Hypolipidemic Activity

- Mechanism: The compound acts as a hypolipidemic agent, effectively reducing serum cholesterol and triglyceride levels in various animal models. It enhances the activity of lipoprotein lipase, promoting the hydrolysis of triglycerides into free fatty acids and glycerol while inhibiting acetyl-CoA carboxylase, which reduces fatty acid synthesis.

Cellular Effects

- Gene Modulation: It influences lipid metabolism-related cell signaling pathways, altering gene expression associated with lipid synthesis and degradation. This modulation leads to improved cellular lipid homeostasis.

Toxicity Profile

- Dosage Effects: At lower doses, the compound effectively reduces lipid levels without significant adverse effects. However, higher doses may lead to liver damage and gastrointestinal disturbances.

The biological activity of this compound is mediated through several mechanisms:

Enzyme Interactions

- The compound interacts with key enzymes in lipid metabolism, enhancing their activity and promoting triglyceride breakdown. It also affects metabolic pathways related to lipid synthesis and degradation, leading to improved lipid profiles in treated subjects.

Subcellular Localization

- Within cells, this compound is primarily localized in the cytoplasm and lipid droplets, where it interacts with enzymes involved in lipid metabolism. Its lipophilic nature allows it to accumulate in lipid-rich environments.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Animal Model Study | Demonstrated significant reduction in serum cholesterol and triglyceride levels with minimal toxicity at lower doses. |

| Cell Signaling Study | Found that the compound modulates gene expression related to lipid metabolism, impacting overall cellular function. |

| Long-term Efficacy Study | Showed that hypolipidemic effects are maintained over extended periods despite slight degradation under prolonged light exposure. |

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Hyperlipidemia Therapy: Its ability to lower cholesterol and triglycerides positions it as a potential treatment for hyperlipidemia.

- Anti-inflammatory Applications: Preliminary studies suggest that it may also exhibit anti-inflammatory properties due to its interactions with cellular signaling pathways.

Q & A

Q. What are the standard synthetic routes for preparing 4'-trifluoromethyl-biphenyl-4-carboxylic acid, and how do traditional methods compare with computational-aided approaches?

The synthesis of this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated benzoic acid derivatives and trifluoromethyl-substituted aryl boronic acids. Traditional methods rely on iterative optimization of catalysts (e.g., Pd-based), solvents, and temperatures . Computational approaches, such as quantum chemical reaction path searches, can predict optimal conditions (e.g., transition states, solvent effects) to reduce trial-and-error experimentation. For example, ICReDD integrates computational modeling with experimental validation to accelerate reaction design .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key characterization methods include:

- NMR : For confirming the biphenyl backbone and trifluoromethyl group positioning (¹H, ¹³C, and ¹⁹F NMR).

- HPLC : To assess purity (>98% by HPLC is typical for research-grade material) .

- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or MALDI-TOF).

- Melting Point Analysis : Literature values range from 220–225°C, though discrepancies may arise due to polymorphic forms .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Use chemical-resistant gloves (e.g., nitrile), full-body lab coats, and safety goggles .

- Respiratory Protection : For powder handling, use P95 (US) or P1 (EU) respirators; higher exposure requires OV/AG/P99 filters .

- Ventilation : Work in a fume hood to prevent inhalation of particulates.

- Waste Disposal : Avoid drainage systems; collect waste in sealed containers for incineration .

Q. How stable is this compound under typical storage conditions, and what degradation products might form?

The compound is stable at room temperature when stored in airtight containers away from light and moisture. No hazardous decomposition products are reported, but prolonged exposure to high temperatures (>200°C) may release trifluoromethyl radicals or biphenyl derivatives .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

Factorial design enables systematic variation of parameters (e.g., catalyst loading, solvent polarity, reaction time) to identify critical factors. For example:

Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility, melting points)?

- Melting Point Discrepancies : Use differential scanning calorimetry (DSC) to confirm polymorphic forms. Literature values (220–225°C) may vary due to impurities or crystallization solvents .

- Solubility : Conduct systematic studies in aprotic solvents (e.g., DMSO, DMF) using UV-Vis spectroscopy or gravimetric analysis. Note that trifluoromethyl groups reduce aqueous solubility .

Q. What computational strategies are effective in predicting the reactivity of this compound in catalytic systems?

- Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic substitution or cross-coupling.

- Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction media.

- Machine Learning (ML) : Trains on existing biphenyl-carboxylic acid reaction datasets to forecast yields under novel conditions .

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?

Q. What methodologies are recommended for assessing toxicity when limited data is available?

- In Silico Prediction : Tools like ProTox-II estimate acute toxicity and carcinogenicity based on structural fingerprints .

- In Vitro Assays : Use HepG2 or HEK293 cell lines to measure IC₅₀ values for preliminary cytotoxicity screening .

Methodological Considerations

- Data Validation : Cross-reference NIST databases for authoritative physicochemical data .

- Reproducibility : Document reaction conditions rigorously (e.g., humidity, stirring rate) to mitigate batch-to-batch variability .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste management and occupational exposure limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.